2-methyl-N-(thiophen-2-ylmethyl)propan-2-amine

Overview

Description

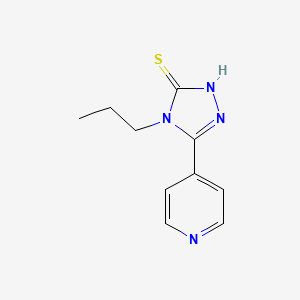

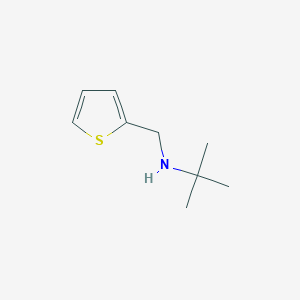

2-methyl-N-(thiophen-2-ylmethyl)propan-2-amine is an organic compound with the molecular formula C9H15NS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.

Mechanism of Action

Target of Action

2-methyl-N-(thiophen-2-ylmethyl)propan-2-amine, also known as Methiopropamine, is primarily classified as a stimulant . Stimulants are a broad class of drugs that enhance brain activity, causing an increase in alertness, attention, and energy.

Mode of Action

The onset of effects varies depending on the route of administration and generally lasts between 2-4 hours but can persist for up to 24 hours .

Pharmacokinetics

It is reportedly taken orally, by inhalation, snorting, administering rectally, and by injecting, with the dosage ranging between 5-60 mg depending on the route of administration .

Result of Action

The use of this compound results in stimulation, alertness, and an increase of energy and focus. Side effects reported include tachycardia, anxiety, panic attacks, perspiration, headaches, nausea, difficulty breathing, vomiting, difficulty urinating, and sexual dysfunction .

Biochemical Analysis

Biochemical Properties

2-methyl-N-(thiophen-2-ylmethyl)propan-2-amine plays a significant role in biochemical reactions, particularly as a norepinephrine-dopamine reuptake inhibitor. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the reuptake of norepinephrine and dopamine, thereby increasing their synaptic levels . This interaction is crucial for its stimulant effects and potential therapeutic applications.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Specifically, it has been observed to increase locomotor activity and induce sensitization in mice . Additionally, it affects the expression of genes involved in neurotransmitter synthesis and release, thereby altering cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to norepinephrine and dopamine transporters, inhibiting their reuptake and increasing their availability in the synaptic cleft . This inhibition leads to enhanced neurotransmission and stimulation of the central nervous system. Furthermore, it undergoes metabolism by the cytochrome P450 enzyme CYP2C19, resulting in the formation of active metabolites such as thiopropamine and thiophene S-oxides .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its degradation products can influence long-term cellular function. Studies have shown that it can induce acute toxicity with cardiovascular, gastrointestinal, and psychotic symptoms . Over time, its metabolites, such as thiophene-2-carboxylic acid, are excreted in urine, indicating its metabolic stability and clearance .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it increases locomotor activity and induces sensitization, similar to methamphetamine . At high doses, it can cause toxic or adverse effects, including cardiovascular and psychotic symptoms . These threshold effects highlight the importance of dosage regulation in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes hydroxylation, demethylation, and deamination, primarily mediated by the cytochrome P450 enzyme CYP2C19 . The resulting metabolites, such as thiophene-2-carboxylic acid, are excreted in urine. These metabolic pathways are crucial for its clearance and overall pharmacokinetics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. It is distributed throughout the central nervous system, where it exerts its stimulant effects . The compound’s hydrophilic nature facilitates its renal excretion, ensuring its clearance from the body .

Subcellular Localization

The subcellular localization of this compound is primarily within the synaptic cleft, where it inhibits the reuptake of norepinephrine and dopamine . This localization is essential for its activity and function as a stimulant. Additionally, post-translational modifications and targeting signals may direct it to specific compartments or organelles within the cell, further influencing its biochemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(thiophen-2-ylmethyl)propan-2-amine can be achieved through several methods. One common approach involves the reaction of thiophene-2-carboxaldehyde with tert-butylamine in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs under mild conditions and yields the desired product with high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(thiophen-2-ylmethyl)propan-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the thiophene ring is substituted with various functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically conducted at room temperature.

Reduction: Lithium aluminum hydride; reactions are usually carried out in anhydrous ether or tetrahydrofuran.

Substitution: Nucleophiles such as halides or amines; reactions often require a catalyst and elevated temperatures.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thiol, amine derivatives.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

2-methyl-N-(thiophen-2-ylmethyl)propan-2-amine has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its structural similarity to biologically active thiophene derivatives.

Comparison with Similar Compounds

Similar Compounds

Thiophene: The parent compound, a simple five-membered ring containing sulfur.

2-thiophenemethanamine: A similar compound with an amine group attached to the thiophene ring.

tert-butyl(thiophen-2-ylmethyl)amine: Another derivative with a tert-butyl group attached to the amine.

Uniqueness

2-methyl-N-(thiophen-2-ylmethyl)propan-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications .

Properties

IUPAC Name |

2-methyl-N-(thiophen-2-ylmethyl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NS/c1-9(2,3)10-7-8-5-4-6-11-8/h4-6,10H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTSDGWXKPHSWMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20359466 | |

| Record name | 2-methyl-N-(thiophen-2-ylmethyl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20359466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

344257-87-0 | |

| Record name | 2-methyl-N-(thiophen-2-ylmethyl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20359466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(2,2,2-Trifluoroethoxy)methyl]-2-furoic acid](/img/structure/B1268707.png)

![6-Ethyl-4-hydrazinothieno[2,3-d]pyrimidine](/img/structure/B1268713.png)